An In-depth Technical Guide to 3-(Pyridin-2-ylmethoxy)phenylboronic Acid
An In-depth Technical Guide to 3-(Pyridin-2-ylmethoxy)phenylboronic Acid
This guide provides a comprehensive technical overview of 3-(Pyridin-2-ylmethoxy)phenylboronic acid, a versatile bifunctional reagent increasingly utilized in medicinal chemistry and organic synthesis. We will delve into its core structure, physicochemical properties, synthesis protocols, and key applications, with a focus on the underlying chemical principles that guide its use in research and development.
Introduction: A Molecule of Strategic Importance
3-(Pyridin-2-ylmethoxy)phenylboronic acid (CAS No. 1256355-50-6) is a heterocyclic organoboron compound that has garnered significant interest as a molecular building block.[1] Its structure uniquely combines three critical chemical motifs:
-
A phenylboronic acid group, renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3]
-
A pyridine ring , a common pharmacophore in drug discovery that can influence solubility, metabolic stability, and target binding through hydrogen bonding and π-stacking interactions.
-
A flexible methoxy ether linkage , which provides rotational freedom and specific spatial orientation between the phenyl and pyridine moieties, a crucial parameter in designing molecules for specific biological targets.
This strategic combination makes it a valuable intermediate for constructing complex molecules, particularly in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of a reagent are paramount to understanding its reactivity and handling.
Chemical Structure
The molecule consists of a boronic acid group [-B(OH)₂] at the meta-position of a phenyl ring, which is connected via an ether linkage to the methyl group of a pyridine ring at its 2-position.
Caption: Chemical structure of 3-(Pyridin-2-ylmethoxy)phenylboronic acid.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data on similar isomers.[4] The table below summarizes key computed and expected properties.
| Property | Value | Source/Rationale |
| CAS Number | 1256355-50-6 | Guidechem[1] |
| Molecular Formula | C₁₂H₁₂BNO₃ | Derived from structure |
| Molecular Weight | 229.04 g/mol | Computed[4] |
| Appearance | White to off-white powder | Typical for phenylboronic acids[3] |
| Acidity (pKa) | ~8.5 - 9.0 | Boronic acids are mild Lewis acids; pKa is influenced by substituents. Phenylboronic acid has a pKa of 8.83.[3][5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); poorly soluble in nonpolar solvents and water. | General property of phenylboronic acids.[3] |
| Stability | Stable under standard conditions. Can undergo dehydration to form a trimeric boroxine anhydride, especially upon heating.[3] Store under inert atmosphere. | General reactivity of boronic acids.[3] |
| Hydrogen Bond Donors | 2 | From the two -OH groups.[4] |
| Hydrogen Bond Acceptors | 4 | From the two oxygens of the boronic acid, the ether oxygen, and the pyridine nitrogen.[4] |
| Rotatable Bonds | 4 | Provides conformational flexibility.[4] |
Synthesis and Characterization
The synthesis of 3-(Pyridin-2-ylmethoxy)phenylboronic acid is not commercially widespread, often requiring custom synthesis. A logical and field-proven approach involves a two-step process starting from commercially available precursors.
Synthetic Workflow
The most direct synthetic route involves a Williamson ether synthesis followed by a Miyaura borylation. This approach is chosen for its reliability and use of well-understood, high-yielding reactions.
Caption: Proposed synthetic workflow for 3-(Pyridin-2-ylmethoxy)phenylboronic acid.
Detailed Experimental Protocol
Protocol: Synthesis via Etherification and Borylation
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Step 1: Synthesis of 2-((3-Bromophenoxy)methyl)pyridine
-
To a stirred solution of 3-bromophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Rationale: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol. Acetone is a good solvent for Sₙ2 reactions and is easily removed.
-
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
-
Heat the reaction mixture to reflux (for acetone) or ~60-80°C (for DMF) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ether intermediate.
-
-
Step 2: Synthesis of the Boronic Acid
-
In a reaction vessel purged with an inert gas (e.g., Argon), combine 2-((3-bromophenoxy)methyl)pyridine (1.0 eq), bis(pinacolato)diboron (B₂(pin)₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Rationale: This is a Miyaura borylation. B₂(pin)₂ is the boron source. KOAc is the base, which is crucial for the catalytic cycle. Pd(dppf)Cl₂ is an excellent, robust catalyst for cross-coupling reactions involving aryl bromides.
-
-
Add an anhydrous, degassed solvent such as dioxane or toluene.
-
Heat the mixture to 80-100°C and stir until the starting aryl bromide is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
The resulting pinacol ester can be isolated or, more commonly, hydrolyzed directly. To hydrolyze, concentrate the organic phase and treat with an aqueous acid (e.g., 2M HCl).
-
The final boronic acid product can be purified by recrystallization or by forming a slurry in a suitable solvent mixture (e.g., ether/hexane) to remove impurities.
-
Analytical Characterization
Confirmation of the final product's identity and purity is essential.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals to expect are the aromatic protons on both the phenyl and pyridine rings, a characteristic singlet for the -O-CH₂- protons, and a broad singlet for the B(OH)₂ protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.[6]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in subsequent synthetic steps.
Core Applications in Synthesis
The true value of 3-(Pyridin-2-ylmethoxy)phenylboronic acid lies in its application as an intermediate, primarily in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis for creating biaryl or vinyl-aryl structures.[7] The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its phenyl group to an organohalide in a palladium-catalyzed cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki Coupling
-
In an inert atmosphere, charge a reaction flask with the aryl halide (1.0 eq), 3-(Pyridin-2-ylmethoxy)phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the reaction mixture (typically 80-110°C) until the starting halide is consumed.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the final product by column chromatography or recrystallization.
Role in Medicinal Chemistry
The pyridine and boronic acid moieties are both significant in drug design. Boronic acids themselves can act as reversible covalent inhibitors of serine proteases or be used as bioisosteres for carboxylic acids.[5] More commonly, this reagent is used to synthesize larger molecules where the (pyridin-2-ylmethoxy)phenyl fragment is a key part of the final pharmacophore, as seen in the development of various enzyme inhibitors.[6][10]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for safety and to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid creating dust.[11][13]
-
Safety: Boronic acids can be irritating to the eyes, skin, and respiratory system.[11] In case of contact, rinse the affected area thoroughly with water.[11][14] While generally having low toxicity, ingestion should be avoided.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere (e.g., Argon or Nitrogen) to minimize dehydration to the boroxine anhydride.[14][15] It is incompatible with strong oxidizing agents and strong acids/bases.[14]
References
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PubChem. [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid. National Center for Biotechnology Information. [Link]
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Wikipedia. Phenylboronic acid. Wikimedia Foundation. [Link]
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MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. [Link]
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PMC - NIH. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Center for Biotechnology Information. [Link]
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Lead Sciences. (3-(Pyridin-4-yl)phenyl)boronic acid. Lead Sciences. [Link]
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MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]
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MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]
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PMC - NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Scilit. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Scilit. [Link]
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Reddit. Pyrimidin-2-ylboronic acid synthesis. Reddit. [Link]
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PubMed. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. National Center for Biotechnology Information. [Link]
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ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
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